2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride
Overview
Description
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Mechanism of Action
Target of Action
The primary target of 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.
Mode of Action
The compound interacts with its target by docking against the CYP51 protein . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity and disrupting sterol biosynthesis.
Result of Action
The molecular and cellular effects of the compound’s action can include changes in cellular membrane integrity due to decreased sterol production. In certain contexts, such as in the treatment of infections caused by organisms reliant on sterol biosynthesis, this can result in a reduction of the bacterial load .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s storage temperature can affect its stability, with a recommended storage temperature of 28°C . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs or substances, the physiological state of the target cells, and the specific strain of the organism in the case of antimicrobial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride typically involves the condensation of imidazo[1,2-a]pyridine with but-3-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine
- 2-(prop-2-yn-1-yl)Imidazo[1,2-a]pyridine
- 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine bromide
Uniqueness
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
2-but-3-ynylimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10;/h1,4-5,7-9H,3,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZALNEYVZDURRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CN2C=CC=CC2=N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743384 | |
Record name | 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872362-21-5 | |
Record name | 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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